2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid follows IUPAC guidelines for coumarin derivatives. The parent structure is a 2H-chromen-2-one scaffold (coumarin), substituted at positions 4, 7, and 8. The substituents are prioritized as follows:
- Position 4 : A phenyl group (-C₆H₅).
- Position 8 : A methyl group (-CH₃).
- Position 7 : A propanoic acid moiety linked via an ether oxygen (-O-CH(CH₃)-COOH).
The resulting IUPAC name is derived by numbering the chromenone ring system starting from the oxygen atom in the pyrone ring. The full name reflects the substituents in ascending positional order: 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid .
Molecular Formula and Weight Calculations
The molecular formula of the compound is C₁₉H₁₆O₅ , determined through elemental analysis and high-resolution mass spectrometry. The molecular weight is calculated as follows:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 16 | 1.008 | 16.13 |
| O | 5 | 16.00 | 80.00 |
| Total | 324.32 g/mol |
This matches experimental data from sources reporting a molar mass of 324.33 g/mol .
Spectroscopic Characterization Techniques (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals distinct signals corresponding to the coumarin core and substituents:
¹³C NMR
The ¹³C NMR spectrum (100 MHz, DMSO-d₆) confirms the carbonyl and aromatic carbons:
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-16(23-12(2)19(21)22)9-8-14-15(10-17(20)24-18(11)14)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGVKTUGTHSXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrolysis and subsequent esterification . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetone, followed by purification steps like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group enables esterification under acidic or catalytic conditions. Conversely, ester derivatives can undergo hydrolysis to regenerate the acid.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate | ~75% | |
| Acid Hydrolysis | 1M HCl, 60°C, 4h | Regenerated carboxylic acid | >90% |
-
Key Notes :
-
Esterification typically employs sulfuric acid as a catalyst in alcoholic solvents.
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Hydrolysis under mild acidic conditions preserves the chromenone structure.
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Oxidation and Reduction
The ketone group (2-oxo) and aromatic systems participate in redox reactions.
| Reaction Type | Reagents/Conditions | Product | Observations | Reference |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, ethanol, 0°C | 2-Hydroxy derivative | Partial reduction observed | |
| Aromatic Oxidation | KMnO₄, H₂O, Δ | Quinone derivative | Limited solubility affects yield |
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Spectroscopic Monitoring :
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IR : Loss of carbonyl stretch (1700 cm⁻¹) post-reduction.
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NMR : Appearance of hydroxyl proton signal (δ 4.2 ppm) after ketone reduction.
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Substitution Reactions
The electron-rich chromenone core and phenyl group facilitate electrophilic substitution.
| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 or C-6 of chromenone | Nitro derivative | 60% | |
| Halogenation | Br₂, FeBr₃ | Phenyl ring | Brominated analog | 55% |
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Regioselectivity : Nitration favors the para position relative to the methyl group.
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Challenges : Competitive oxidation of the ketone limits halogenation efficiency .
Biochemical Interactions
The compound interacts with biological targets via its coumarin scaffold and acidic side chain.
| Target | Interaction Type | Observed Effect | Assay Type | Reference |
|---|---|---|---|---|
| COX-2 Enzyme | Competitive inhibition | IC₅₀ = 12.3 μM | Fluorometric assay | |
| Serum Albumin | Binding (Kd = 8.4 μM) | Fluorescence quenching | Spectroscopic |
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Structure-Activity Relationship :
Degradation Pathways
Stability studies reveal susceptibility to photodegradation and base-catalyzed hydrolysis.
| Condition | Degradation Product | Half-Life | Mechanism | Reference |
|---|---|---|---|---|
| UV Light (254 nm) | 7-Hydroxycoumarin derivative | 2.5h | Photooxidation | |
| 0.1M NaOH, 25°C | Chromenone ring-opened diacid | 45min | Ester hydrolysis |
Synthetic Modifications
Side-chain modifications enable diversification for pharmacological studies.
Scientific Research Applications
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, a compound belonging to the class of coumarins, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆O₅
- CAS Number : 307547-35-9
- Molecular Weight : 320.33 g/mol
- Structure : The core structure consists of a coumarin moiety with a propanoic acid side chain, contributing to its biological activity.
Antioxidant Activity
Research indicates that coumarins exhibit significant antioxidant properties. The presence of the phenyl group in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly beneficial in conditions like arthritis and other inflammatory disorders .
Cholinesterase Inhibition
The compound has been evaluated for its potential as a cholinesterase inhibitor, which is vital in the treatment of Alzheimer's disease. Inhibitory assays demonstrated that it effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its utility in cognitive enhancement therapies .
The biological activities of this compound can be attributed to its structural features:
- Hydroxyl Groups : Contribute to hydrogen bonding with target enzymes.
- Aromatic Rings : Increase lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Carboxylic Acid Group : Enhances solubility and bioavailability.
Case Study 1: Antioxidant Activity Evaluation
In a study assessing various coumarin derivatives, this compound exhibited an IC50 value of 25 µM against DPPH radicals, indicating potent antioxidant capabilities compared to standard antioxidants like ascorbic acid (IC50 = 50 µM) .
Case Study 2: Cholinesterase Inhibition
A comparative analysis of several coumarin derivatives revealed that this compound had an IC50 value of 30 µM for AChE inhibition, which is comparable to known inhibitors such as galantamine (IC50 = 25 µM). The study highlights its potential as a therapeutic agent for cognitive disorders .
Data Table: Biological Activities Comparison
Q & A
Q. What are the established synthetic routes for 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, and how can reaction yields be optimized?
The synthesis typically involves coupling 7-hydroxy-4-phenylcoumarin derivatives with halogenated propanoic acid esters. For example:
- Step 1 : React 7-hydroxy-8-methyl-4-phenylcoumarin with ethyl 2-bromopropanoate in acetone or ethanol under reflux, using K₂CO₃ as a base .
- Step 2 : Hydrolyze the ester intermediate (e.g., ethyl ester) under acidic or basic conditions to yield the carboxylic acid .
Q. Optimization Strategies :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to identify ideal reflux duration.
- Purify intermediates via column chromatography to improve final product purity.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Key methods include:
- NMR Spectroscopy : Confirm regiochemistry of the coumarin core and substituent positions (e.g., methyl at C8, phenyl at C4) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry using software like SHELXL or WinGX .
- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to confirm ester hydrolysis .
Q. How does the compound’s logP and polar surface area (PSA) influence its solubility and bioactivity?
- LogP (2.91) : Indicates moderate lipophilicity, favoring passive diffusion across cell membranes but potentially limiting aqueous solubility .
- PSA (76.74 Ų) : High PSA due to multiple oxygen atoms reduces blood-brain barrier penetration but enhances binding to polar biological targets .
Experimental Design : - Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
- For in vivo studies, consider prodrug strategies (e.g., esterification) to improve bioavailability .
Advanced Research Questions
Q. How can structural modifications enhance anticancer activity while mitigating cytotoxicity discrepancies observed in similar chromen derivatives?
Structural Insights from Evidence :
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| C4 | Phenyl → Methoxyphenyl | Increased solubility but reduced cytotoxicity |
| C8 | Methyl → Halogen (Cl) | Enhanced anticancer activity via DNA intercalation |
| Propanoate Chain | Ester → Amide | Improved metabolic stability but altered target selectivity |
Q. Methodological Recommendations :
- Perform SAR studies using analogs with systematic substitutions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases or DNA topoisomerases .
Q. How should researchers resolve contradictions in reported biological activity data for chromen derivatives?
Case Example : Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shows moderate antioxidant activity, while dichloro-substituted analogs exhibit higher cytotoxicity .
Q. Strategies :
- Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin).
- Evaluate Redox Interference : Test compounds in ROS scavenging assays (e.g., DPPH) to distinguish direct cytotoxicity from antioxidant effects .
- Leverage Omics Data : Transcriptomic profiling can identify off-target pathways contributing to variability .
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability with COX-2 or EGFR .
- Density Functional Theory (DFT) : Gaussian 09 to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- Crystallographic Software : SHELX for refining X-ray structures to validate docking poses .
Q. How can reaction kinetics be studied for ester hydrolysis to improve synthetic efficiency?
Experimental Design :
- Use UV-Vis spectroscopy to track hydrolysis rates under varying pH (2–12) and temperatures (25–80°C).
- Apply the Arrhenius equation to calculate activation energy and identify optimal conditions .
- Compare catalytic efficiency of bases (e.g., NaOH vs. LiOH) using pseudo-first-order kinetics .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Q. Table 1. Comparative Physicochemical Properties of Analogous Chromen Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
